Cas no 1427521-37-6 ((4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone)

(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone structure
1427521-37-6 structure
商品名:(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone
CAS番号:1427521-37-6
MF:C26H27NO2
メガワット:385.49808716774
CID:1316698

(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone 化学的及び物理的性質

名前と識別子

    • (4-Ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone
    • JWH-210 4-Hydroxypentyl
    • JWH 210 N-(4-hydroxypentyl) metabolite
    • (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone
    • インチ: InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3
    • InChIKey: QRNSSTWZDKYLOO-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(CCCC(C)O)C4=CC=CC=C34

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 7

(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66336-1mg
JWH 210 N-(4-hydroxypentyl) metabolite
1427521-37-6 98%
1mg
¥1340.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
J910994-1mg
JWH 210 N-(4-hydroxypentyl) metabolite
1427521-37-6 98%
1mg
¥2,018.70 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66336-5mg
JWH 210 N-(4-hydroxypentyl) metabolite
1427521-37-6 98%
5mg
¥3061.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66336-10mg
JWH 210 N-(4-hydroxypentyl) metabolite
1427521-37-6 98%
10mg
¥4762.00 2023-09-08

(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone 関連文献

(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanoneに関する追加情報

Introduction to (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone (CAS No. 1427521-37-6)

Compound with the chemical name (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone and the CAS number 1427521-37-6 represents a fascinating molecule of significant interest in the field of pharmaceutical chemistry. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular framework of this compound consists of a methanone core linked to two distinct aromatic systems: a naphthyl ring substituted with an ethyl group and an indole ring modified with a 4-hydroxypentyl side chain. Such structural features suggest a rich chemical diversity that could be exploited for developing novel therapeutic agents.

The significance of this compound lies in its structural complexity, which may contribute to unique pharmacological properties. The presence of both hydrophobic and hydrophilic moieties in its structure, arising from the naphthyl and hydroxypentyl groups respectively, makes it a promising candidate for further investigation in drug design. Specifically, the indole moiety is well-known for its biological activity and has been extensively studied for its potential role in various pharmacological contexts. The incorporation of a 4-hydroxypentyl group into the indole ring introduces additional functionality that could modulate the compound's interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone with potential biological targets, such as enzymes and receptors. These simulations have hinted at possible applications of this compound in modulating pathways associated with inflammation, neurodegeneration, and cancer. For instance, studies suggest that the indole scaffold may interact with transcription factors and signaling pathways involved in these diseases, making it a valuable scaffold for drug development.

In parallel, experimental approaches have been employed to validate these computational predictions. Synthetic chemists have developed methodologies to access derivatives of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone, allowing for detailed pharmacological characterization. Initial in vitro studies have shown promising results, indicating that certain derivatives exhibit inhibitory activity against key enzymes implicated in disease processes. These findings underscore the potential of this compound as a lead molecule for further medicinal chemistry optimization.

The structural motifs present in (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone also align well with current trends in drug discovery, particularly the emphasis on polypharmacicity—designing molecules that target multiple disease-relevant pathways simultaneously. The compound's dual aromatic systems provide multiple sites for functionalization, enabling the creation of libraries of derivatives with tailored pharmacological profiles. This approach is particularly attractive in complex diseases where multiple mechanisms contribute to pathology.

Moreover, the synthesis of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone presents an opportunity to explore novel synthetic strategies that could be applied broadly in medicinal chemistry. The synthesis involves multi-step organic transformations, including cross-coupling reactions and functional group interconversions, which are central to modern drug discovery pipelines. Optimizing these synthetic routes not only facilitates access to this specific compound but also contributes to the broader toolkit available for constructing complex bioactive molecules.

The potential therapeutic applications of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone are further supported by its structural similarity to known bioactive compounds. By comparing its scaffold to established drugs, researchers can identify key structural features responsible for biological activity and use this information to guide further optimization efforts. Such comparative studies are essential for rational drug design and often lead to insights that accelerate the development process.

As research progresses, interdisciplinary collaboration will be crucial in fully realizing the therapeutic potential of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone. Combining expertise from synthetic chemistry, computational biology, and pharmacology will enable a comprehensive understanding of its properties and applications. This holistic approach is necessary for translating promising leads into viable therapeutic candidates.

In conclusion, (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone (CAS No. 1427521-37-6) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its complex architecture and diverse functional groups make it an attractive scaffold for drug discovery efforts aimed at addressing complex diseases. Through continued investigation using both computational and experimental methods, researchers can unlock new therapeutic possibilities and advance our understanding of molecular interactions at a fundamental level.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司